1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The chemical structure of AZD9291 comprises of a pyrimidine core with a methoxyethyl group, a phenylsulfanyl group, and a thiophen-2-yl group attached to it.
Wirkmechanismus
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one selectively inhibits the EGFR T790M mutation while sparing wild-type EGFR, leading to tumor cell death. This mechanism of action results in a higher response rate and longer progression-free survival compared to first-generation EGFR TKIs.
Biochemical and Physiological Effects
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been shown to inhibit tumor growth and induce tumor cell death in preclinical studies. In clinical trials, it has been shown to have a high response rate and prolonged progression-free survival in patients with NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments include its high selectivity and potency in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. However, the limitations of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one include its high cost and limited availability.
Zukünftige Richtungen
For 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one research include studying its efficacy in combination with other targeted therapies, exploring its potential in other EGFR-mutant cancers, and investigating its role in overcoming resistance to other targeted therapies. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in patients.
In conclusion, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is a potent and selective third-generation EGFR TKI that has shown promising results in treating NSCLC. Its mechanism of action, safety profile, and efficacy make it a promising therapeutic option for patients with EGFR-mutant NSCLC. Further research is needed to fully understand its potential in treating other cancers and overcoming resistance to other targeted therapies.
Synthesemethoden
The synthesis of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one involves several steps starting with the synthesis of 2-chloro-4-nitropyrimidine, followed by the reaction with 2-methoxyethylamine to form 2-(2-methoxyethylamino)-4-nitropyrimidine. The intermediate is then reacted with thiophen-2-ylboronic acid and phenylsulfanyl chloride to obtain the final product, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC. It has been shown to be highly effective in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has also demonstrated a favorable safety profile and has been well-tolerated in patients.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-phenylsulfanyl-4-thiophen-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-19-10-9-17-14(13-8-5-11-20-13)15(16(17)18)21-12-6-3-2-4-7-12/h2-8,11,14-15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUXTMFBDEJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.